molecular formula C6H5FN2O B572820 3-Amino-5-fluoropicolinaldehyde CAS No. 1289114-66-4

3-Amino-5-fluoropicolinaldehyde

Cat. No.: B572820
CAS No.: 1289114-66-4
M. Wt: 140.117
InChI Key: VRWNWXWPHVFGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-fluoropicolinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of picolinaldehyde, featuring an amino group at the third position and a fluorine atom at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives followed by amination. One common method includes the reaction of 3-amino-5-fluoropyridine with formylating agents under controlled conditions to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced fluorinating agents and catalysts to achieve the desired substitution patterns on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3-Amino-5-fluoropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies .

Comparison with Similar Compounds

  • 3-Aminopicolinaldehyde
  • 5-Aminopicolinaldehyde
  • 3-Fluoropicolinaldehyde
  • 5-Fluoropicolinaldehyde

Comparison: 3-Amino-5-fluoropicolinaldehyde is unique due to the simultaneous presence of both amino and fluorine substituents on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties, differentiating it from other similar compounds. For instance, while 3-Aminopicolinaldehyde lacks the fluorine atom, 3-Fluoropicolinaldehyde lacks the amino group, resulting in different reactivity and applications .

Properties

IUPAC Name

3-amino-5-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWNWXWPHVFGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-amine (5 g, 27.14 mmol) in DMSO: H2O (1:1) (162 mL) was added lithium chloride (6.9 g, 162.89 mmol). The reaction mixture was heated to 90° C. for 16 h and water was removed using dean-stark apparatus. Water was added to the reaction mass and extracted with EtOAc. Organic layer was washed with brine and dried over Na2SO4. The organic layer was concentrated in vacuo and purified by column chromatography on silica gel using 0-40% EtOAc in hexane to give 3-amino-5-fluoropicolinaldehyde: 1H NMR (400 MHz, DMSO-d6): δ 7.003-7.037 (m, 1H), 7.387 (br s, 2H), 7.944 (d, 1H, J=2.4 Hz), 9.853 (s, 1H); LC-MS (ESI) m/z 141.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
solvent
Reaction Step One

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